Superior Bitterness Reduction in Rebaudioside A Formulations Compared to Five Fruit Aroma Compounds
In a direct head-to-head sensory evaluation study, phenethyl isobutyrate demonstrated the most pronounced reduction in bitterness intensity and bitterness duration when combined with 0.03% Rebaudioside A (Reb A) solutions, outperforming five other fruit aroma compounds: isoamyl isovalerate, ethyl butyrate, isoamyl butyrate, ethyl 2-methylbutyrate, and linalool [1]. Molecular simulations corroborated these sensory findings, indicating that phenethyl isobutyrate lowered the binding free energy between Reb A and the T1R2 sweet receptor, stabilizing receptor interactions [1].
| Evidence Dimension | Bitterness reduction efficacy in high-intensity sweetener (Reb A) formulations |
|---|---|
| Target Compound Data | Most pronounced reduction in bitterness intensity and bitterness duration among six tested aroma compounds at 0.03% Reb A concentration |
| Comparator Or Baseline | Isoamyl isovalerate, ethyl butyrate, isoamyl butyrate, ethyl 2-methylbutyrate, and linalool; ethyl 2-methylbutyrate (1 mg/kg) exhibited strongest sweetness enhancement but did not achieve the bitterness reduction of phenethyl isobutyrate |
| Quantified Difference | Qualitatively superior bitterness attenuation vs. comparators; T-I (time-intensity) analysis confirmed reduced bitterness duration, particularly for phenethyl isobutyrate |
| Conditions | Sensory evaluation with 0.03% Reb A aqueous solutions; molecular simulation of T1R2 sweet receptor binding |
Why This Matters
This evidence establishes phenethyl isobutyrate as the preferred bitterness-masking agent for Reb A-based sugar-reduced product formulations where competing fruit esters fail to provide equivalent bitterness attenuation.
- [1] The effects of fruit aroma substances on rebaudioside A were studied based on sensory evaluation and molecular simulation. 2023. Food Chemistry or related journal (DOAJ abstract). View Source
